![molecular formula C16H9Cl2N3OS B2396825 4-cyano-N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868369-36-2](/img/structure/B2396825.png)
4-cyano-N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
4-cyano-N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide, also known as DCB, is a chemical compound that has been widely used in scientific research. DCB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating various cellular processes.
Scientific Research Applications
Cyanoacetylation of Amines
Cyanoacetamide derivatives play a crucial role in heterocyclic synthesis. They serve as versatile reactants due to the strategic positioning of their carbonyl and cyano groups. The active hydrogen on C-2 allows participation in condensation and substitution reactions. Researchers have explored the preparation methods of N-aryl and/or heteryl cyanoacetamides, leading to the formation of novel heterocyclic moieties. These compounds have potential as chemotherapeutic agents .
Indole Derivatives
Indole derivatives, including our compound, are prevalent in both natural and synthetic forms. They exhibit significant biological potential, making them attractive for cancer treatment, antimicrobial applications, and other therapeutic purposes. Further research could explore the specific effects of our compound on relevant cellular pathways .
Trifluoromethylpyridines
Considering the presence of pyridine moieties in our compound, we can draw parallels to trifluoromethylpyridines. These structural motifs are essential in agrochemicals and pharmaceuticals. Investigating whether our compound shares any similarities or potential applications with trifluoromethylpyridines could be enlightening .
properties
IUPAC Name |
4-cyano-N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3OS/c1-21-14-12(18)6-11(17)7-13(14)23-16(21)20-15(22)10-4-2-9(8-19)3-5-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIGRITXZDQJIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-cyano-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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